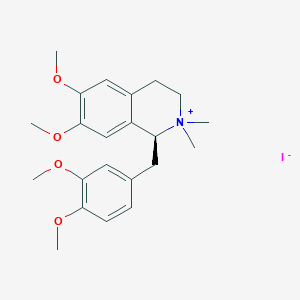

Laudanosine Methiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-méthyl-laudanosine, également connue sous le nom de N-méthyltétrahydropapavérine, est un alcaloïde benzyltétrahydroisoquinoléine. C'est un métabolite reconnu de l'atracurium et du cisatracurium, qui sont des relaxants musculaires utilisés en anesthésie. La N-méthyl-laudanosine est connue pour sa capacité à diminuer le seuil épileptique, pouvant induire des crises à des concentrations élevées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-méthyl-laudanosine peut être synthétisée par hydrogénation des isoquinoléines. Une méthode générale et efficace implique l'utilisation d'un complexe oxazaborolidine catalysé au cuivre dans l'hydrogénation par transfert en conditions douces. Cette méthode donne des alcaloïdes tétrahydroisoquinoléine biologiquement actifs, dont la N-méthyl-laudanosine, avec de bons rendements .

Méthodes de production industrielle : La production industrielle de la N-méthyl-laudanosine implique généralement la déshydrogénation partielle de la laudanosine, naturellement présente dans l'opium. Le processus nécessite des conditions de réaction spécifiques pour assurer la formation sélective de la N-méthyl-laudanosine .

Analyse Des Réactions Chimiques

Types de réactions : La N-méthyl-laudanosine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Le composé peut être réduit sous certaines conditions pour donner d'autres dérivés tétrahydroisoquinoléine.

Substitution : La N-méthyl-laudanosine peut participer à des réactions de substitution, en particulier impliquant ses groupes méthoxy.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Hydrogénation utilisant des catalyseurs tels que le palladium sur carbone.

Substitution : Des réactifs comme les halogénoalcanes et les bases fortes sont souvent utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés tétrahydroisoquinoléine, qui présentent des activités biologiques importantes .

4. Applications de la recherche scientifique

La N-méthyl-laudanosine a plusieurs applications dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres alcaloïdes complexes.

Biologie : Le composé est étudié pour ses interactions avec les récepteurs neurotransmetteurs, y compris les récepteurs GABA et opioïdes.

Médecine : La N-méthyl-laudanosine est étudiée pour ses effets potentiels sur le système nerveux central, en particulier son rôle dans la modulation de l'activité neuronale.

Industrie : Elle sert d'outil pharmacologique pour étudier les canaux potassiques activés par le calcium à faible conductance, qui sont importants pour la régulation de l'excitabilité neuronale

5. Mécanisme d'action

La N-méthyl-laudanosine exerce ses effets en interagissant avec divers récepteurs neurotransmetteurs, notamment les récepteurs GABA, glycine, opioïdes et nicotiniques de l'acétylcholine. Elle n'interagit pas avec les récepteurs benzodiazépiniques ou muscariniques. La capacité du composé à diminuer le seuil épileptique est liée à son interaction avec ces récepteurs, en particulier les récepteurs GABA et opioïdes .

Composés similaires :

Laudanosine : Un composé étroitement apparenté présentant des propriétés pharmacologiques similaires.

Norlaudanosine : Un autre dérivé avec des affinités réceptorielles distinctes.

Xylopinine : Un alcaloïde tétrahydroisoquinoléine avec des activités biologiques différentes.

Unicité : La N-méthyl-laudanosine est unique en raison de ses interactions spécifiques avec les récepteurs neurotransmetteurs et de son potentiel à moduler l'activité neuronale. Sa capacité à diminuer le seuil épileptique la distingue des autres composés similaires .

Applications De Recherche Scientifique

N-methyl-laudanosine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.

Biology: The compound is studied for its interactions with neurotransmitter receptors, including GABA and opioid receptors.

Medicine: N-methyl-laudanosine is investigated for its potential effects on the central nervous system, particularly its role in modulating neuronal activity.

Industry: It serves as a pharmacological tool to study small-conductance calcium-activated potassium channels, which are important in regulating neuronal excitability

Mécanisme D'action

N-methyl-laudanosine exerts its effects by interacting with various neurotransmitter receptors, including GABA, glycine, opioid, and nicotinic acetylcholine receptors. It does not interact with benzodiazepine or muscarinic receptors. The compound’s ability to decrease the seizure threshold is linked to its interaction with these receptors, particularly GABA and opioid receptors .

Comparaison Avec Des Composés Similaires

Laudanosine: A closely related compound with similar pharmacological properties.

Norlaudanosine: Another derivative with distinct receptor affinities.

Xylopinine: A tetrahydroisoquinoline alkaloid with different biological activities.

Uniqueness: N-methyl-laudanosine is unique due to its specific interactions with neurotransmitter receptors and its potential to modulate neuronal activity. Its ability to decrease the seizure threshold distinguishes it from other similar compounds .

Propriétés

Formule moléculaire |

C22H30INO4 |

|---|---|

Poids moléculaire |

499.4 g/mol |

Nom IUPAC |

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |

InChI |

InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1/t18-;/m0./s1 |

Clé InChI |

SANXPMGEBDLSJX-FERBBOLQSA-M |

SMILES isomérique |

C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-] |

SMILES canonique |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792864.png)

![N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792865.png)

![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(2,5-difluorophenyl)acetate](/img/structure/B10792873.png)

![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(2,6-difluorophenyl)acetate](/img/structure/B10792883.png)

![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,5-difluorophenyl)acetate](/img/structure/B10792885.png)

![N-(2-hydroxy-4-nitrophenyl)-15-methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792893.png)

![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3-fluoro-4-methanesulfonamidophenyl)acetate](/img/structure/B10792905.png)

![8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792918.png)

![8,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792927.png)